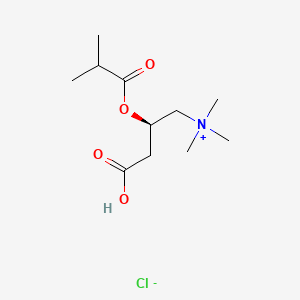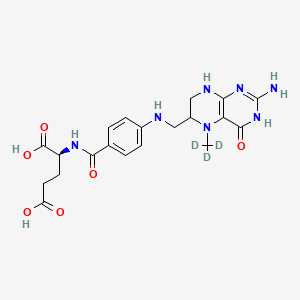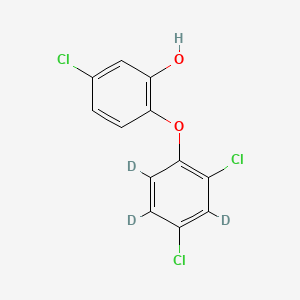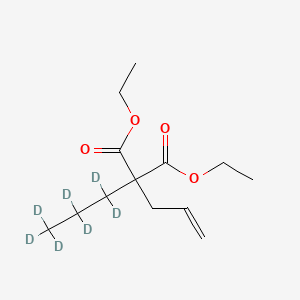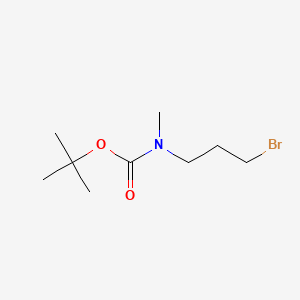
3-Bromo-N-methyl-N-boc-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-methyl-N-boc-propylamine is a chemical compound with the molecular formula C9H18BrNO2 . It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyl (3-hydroxypropyl) (methyl)carbamate, DCM, and PPh3 . The reaction mixture is stirred at 0 °C, quenched with H2O, and extracted with DCM. The combined organic phase is washed with Na2CO3 (aq), brine, and dried over anhydrous sodium sulfate .Molecular Structure Analysis
The molecular weight of this compound is 252.14900 . Its molecular formula is C9H18BrNO2 . The exact mass is 251.05200 .Chemical Reactions Analysis
This compound is used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 268.4±19.0 °C . Its density is predicted to be 1.254±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .Scientific Research Applications
Synthesis and Medicinal Chemistry
Research has shown that compounds related to 3-Bromo-N-methyl-N-boc-propylamine are valuable in the synthesis of various medicinal compounds. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, involves steps that could potentially employ similar brominated compounds. This process is significant in medicinal chemistry as a building block (Van Hende et al., 2009). Additionally, derivatives of propylamine have been explored for their potential as antimicrobial agents. For example, substituted phenyl azetidines, which are structurally related, have been synthesized and evaluated for such properties (Doraswamy & Ramana, 2013).
Organoboron Compounds
In the realm of organoboron chemistry, 3-borabicyclo[3.3.1]nonane compounds, which can be related to this compound, have been studied. Such compounds have shown interesting chemical behaviors, including rearrangements and carbonylation reactions that are pivotal in organic synthesis and potentially in drug discovery (Vasilyev et al., 1982).
Boron-Dipyrromethene-Chromophore Conjugates
The use of brominated compounds, such as this compound, has been explored in the synthesis of boron-dipyrromethene-chromophore conjugates. These conjugates have applications in dye chemistry and possibly in photodynamic therapy, a treatment method for certain types of cancer (Khan & Ravikanth, 2011).
Isotope Ratio Analysis
Compound-specific bromine isotope ratio analysis is a method that could potentially involve brominated compounds like this compound. This technique is essential for studying the transformations of brominated organic compounds in the environment, which has implications in environmental science and pollution control (Zakon et al., 2016).
Mechanism of Action
Target of Action
It is often used as a reagent in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is often used as a synthetic intermediate in organic chemistry , implying that it may undergo various chemical reactions to form other compounds. More research is needed to elucidate its specific interactions with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-N-methyl-N-boc-propylamine . For instance, it is soluble in chloroform, dichloromethane, and ethyl acetate , suggesting that its solubility and stability may be affected by the presence of these solvents. Additionally, it should be stored at -20°C to maintain its stability .
properties
IUPAC Name |
tert-butyl N-(3-bromopropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUWBRCCWDAPFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675728 |
Source


|
| Record name | tert-Butyl (3-bromopropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
828272-19-1 |
Source


|
| Record name | tert-Butyl (3-bromopropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-bromopropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)
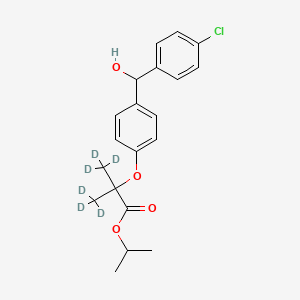
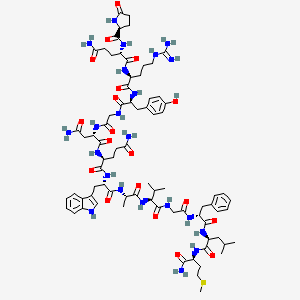

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)

